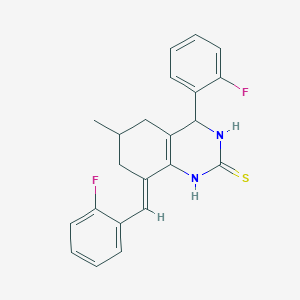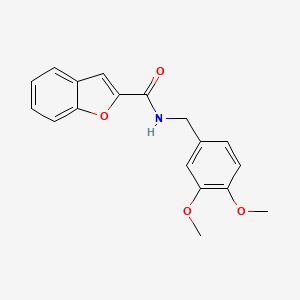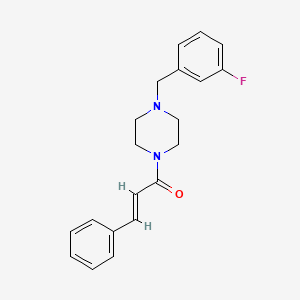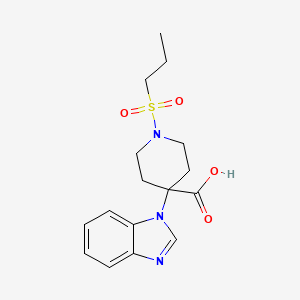![molecular formula C25H24N2O B5292075 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants. It has been used in traditional medicine for centuries and has gained significant attention in recent years due to its potential therapeutic properties. Harmine has been studied extensively for its ability to modulate various biological systems and has shown promising results in treating several diseases.
作用机制
Harmine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, including monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's antidepressant and anxiolytic effects. Harmine has also been shown to interact with various receptors in the brain, including the serotonin 5-HT2A receptor, which may contribute to its psychedelic effects.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Harmine has also been shown to have anti-inflammatory effects, which may contribute to its potential in treating inflammatory diseases. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
Harmine has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has a relatively low toxicity, which makes it a safer option for use in experiments. However, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's psychedelic effects may make it difficult to use in certain experiments, and its effects on various biological systems may be difficult to isolate and study.
未来方向
There are several future directions for research on 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential in treating various psychiatric disorders. Further research is needed to determine the optimal dosages and administration methods for 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in treating these disorders. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's potential in treating infectious diseases and cancer should be further explored. Finally, more research is needed to understand the mechanisms of 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's effects on various biological systems, which may lead to the development of new treatments for a variety of diseases.
合成方法
Harmine can be synthesized in a variety of ways, including extraction from plants or chemical synthesis. The chemical synthesis of 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 2,3,4,9-tetrahydro-1H-beta-carboline with 3-benzyloxybenzaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
Harmine has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. Harmine has also been studied for its potential in treating various psychiatric disorders, including depression, anxiety, and addiction. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antimicrobial properties and has been studied as a potential treatment for infectious diseases.
属性
IUPAC Name |
2-[(3-phenylmethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-2-7-19(8-3-1)18-28-21-10-6-9-20(15-21)16-27-14-13-23-22-11-4-5-12-24(22)26-25(23)17-27/h1-12,15,26H,13-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROFWGLSOWNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)


![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)

![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
